

Commercial Sources of Fmoc-2-fluoro-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-L-phenylalanine

Cat. No.: B556773

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For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, Fmoc-**2-fluoro-L-phenylalanine** is a critical building block. The incorporation of a fluorine atom into the phenylalanine side chain can significantly enhance the biological activity, metabolic stability, and binding affinity of peptides. [1][2] This in-depth technical guide provides a comprehensive overview of the commercial sources, quality specifications, and key experimental protocols related to the use of Fmoc-**2-fluoro-L-phenylalanine**.

Commercial Availability and Specifications

A number of chemical suppliers offer Fmoc-**2-fluoro-L-phenylalanine** for research and development purposes. The quality and purity of this reagent are paramount for successful peptide synthesis. Below is a summary of key quantitative data from various commercial sources to facilitate easy comparison.

Supplier	CAS Number	Purity	Molecular Formula	Molecular Weight	Melting Point (°C)	Optical Rotation [α] _{D20}	Appearance	Storage
Chem-Impex	205526-26-7	≥ 99.5% (Chiral HPLC) [1]	C ₂₄ H ₂₀ FN ₄ [1]	405.4 g/mol [1]	120 - 124 [1]	-45 ± 2° (c=1 in DMF) [1]	White powder [1]	0-8 °C [1]
Sigma-Aldrich	205526-26-7	Not specified	C ₂₄ H ₂₀ FN ₄	405.43 g/mol [3]	Not specified	Not specified	Not specified	Not specified
Aapptec	205526-26-7	Lot-specific	C ₂₄ H ₂₀ FN ₄ [4]	Not specified	Not specified	Not specified	Not specified	Not specified
BOC Sciences	198545-45-9 (D-form)	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified

Note: Data for some suppliers was not readily available and may require direct inquiry. The D-enantiomer has a different CAS number.

Experimental Protocols

The primary application of Fmoc-2-fluoro-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The following is a detailed methodology for the incorporation of this amino acid derivative into a growing peptide chain using the Fmoc/tBu orthogonal protection strategy.[5]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-2-fluoro-L-phenylalanine

1. Resin Selection and Swelling:

- Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]
- Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.[7]

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.
- Add a 20% (v/v) solution of piperidine in DMF to the resin.[7][8]
- Allow the reaction to proceed for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[9]
- Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7][10]

3. Amino Acid Coupling:

- Activation: In a separate vial, dissolve Fmoc-**2-fluoro-L-phenylalanine** (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.[7] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.[7] Allow the activation to proceed for 1-2 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[6]
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[7]

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride and a base in DMF.

5. Chain Elongation:

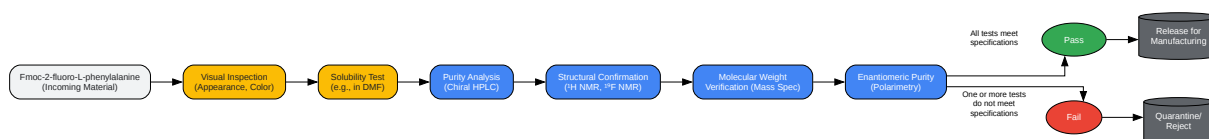
- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[6]
- The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]
- The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Quality Control

Ensuring the purity and identity of Fmoc-2-fluoro-L-phenylalanine is crucial for the synthesis of high-quality peptides. The following diagram illustrates a typical quality control workflow.

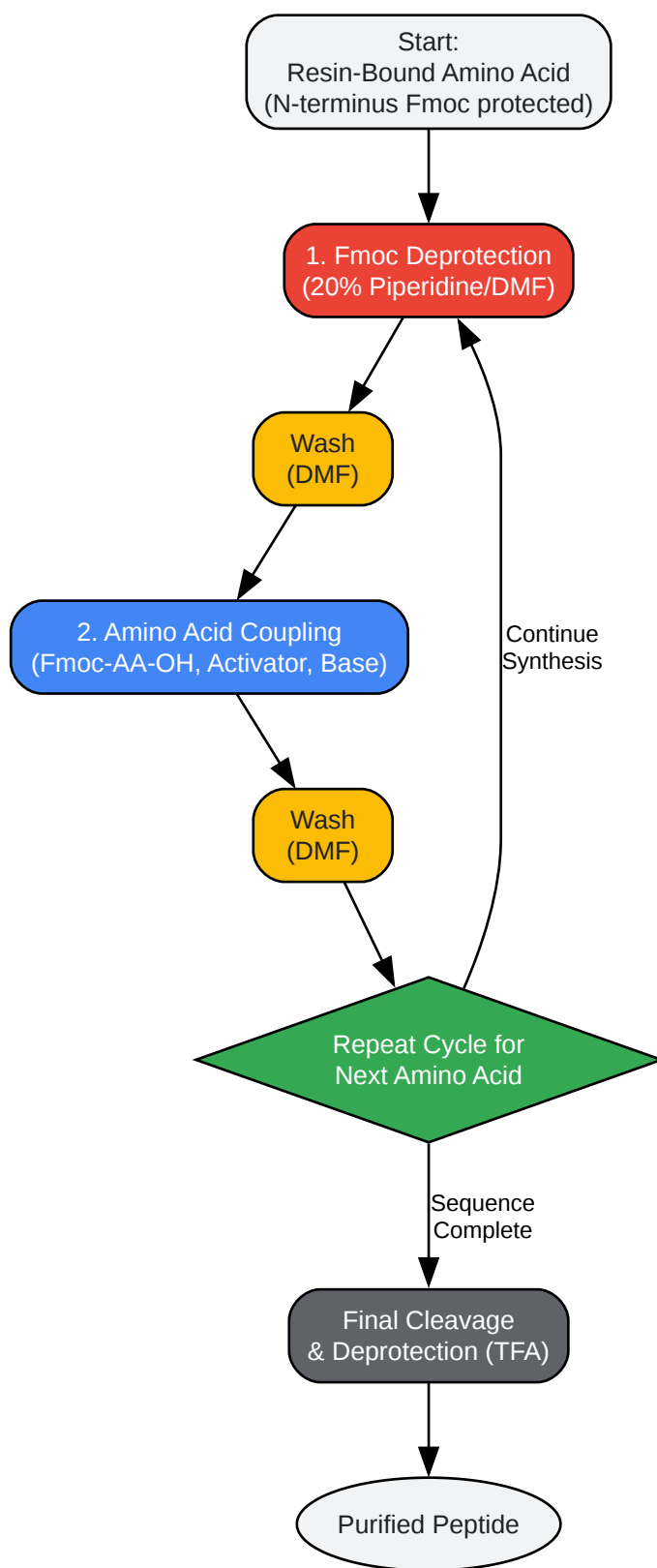


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Caption: Quality Control Workflow for Fmoc-**2-fluoro-L-phenylalanine**.

Signaling Pathways and Logical Relationships

The core of Fmoc-based solid-phase peptide synthesis is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain. The logical relationship between the key steps is illustrated in the following diagram.



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Caption: The Cyclical Process of Fmoc Solid-Phase Peptide Synthesis.

By understanding the commercial landscape, adhering to rigorous experimental protocols, and implementing thorough quality control measures, researchers can effectively utilize Fmoc-2-fluoro-L-phenylalanine to advance their peptide-based research and drug development programs.

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- To cite this document: BenchChem. [Commercial Sources of Fmoc-2-fluoro-L-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556773#commercial-sources-of-fmoc-2-fluoro-l-phenylalanine]

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